molecular formula C6H7Cl2FN2 B13456922 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride

1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B13456922
M. Wt: 197.03 g/mol
InChI Key: QJQBGTBZYNZIRF-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₇Cl₂FN₂ Molecular Weight: 197.04 g/mol CAS No.: EN300-43393643 (as per supplier catalog)

This compound is a pyridine derivative featuring a chloro (Cl) substituent at position 5, a fluoro (F) substituent at position 6, and a methanamine hydrochloride group at position 3. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. The electron-withdrawing effects of Cl and F substituents enhance electrophilic reactivity, while the amine group enables functionalization via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C6H7Cl2FN2

Molecular Weight

197.03 g/mol

IUPAC Name

(5-chloro-6-fluoropyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(2-9)3-10-6(5)8;/h1,3H,2,9H2;1H

InChI Key

QJQBGTBZYNZIRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-6-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Substituent Positions
1-(5-Chloro-6-fluoropyridin-3-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.04 Cl, F, methanamine HCl 5, 6, 3
3-Fluoro-6-methylpyridin-2-amine HCl C₆H₈ClFN₂ 162.60 F, CH₃, amine HCl 3, 6, 2
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl Not explicitly given* Cl, OCH₃, methanamine HCl 5, 6, 3
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine HCl C₇H₈ClFN₂ Cl, F, CH₃, methanamine HCl 6, 3, 5, 2
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 Trifluoromethyl, cyclopropane, methanamine HCl Cyclopropane ring

Notes:

  • The 3-fluoro-6-methylpyridin-2-amine HCl lacks the methanamine group at position 3 and instead has a methyl group at position 6, reducing steric hindrance compared to the target compound .
  • The cyclopropane-containing analog diverges entirely from the pyridine scaffold, introducing ring strain and a trifluoromethyl group, which may improve metabolic stability but reduce aqueous solubility .

Reactivity and Functionalization Potential

  • Target Compound : The presence of Cl and F at adjacent positions (5 and 6) creates a polarized pyridine ring, favoring electrophilic aromatic substitution at position 4. The methanamine group allows for derivatization (e.g., amide bond formation) .
  • 3-Fluoro-6-methylpyridin-2-amine HCl : The methyl group at position 6 may sterically hinder reactions at position 4, limiting functionalization .
  • (5-Chloro-6-methoxypyridin-3-yl)methanamine HCl : The methoxy group’s electron-donating nature could reduce electrophilicity at position 4 compared to the fluorine-substituted analog .
  • 6-Chloro-3-fluoro-5-methylpyridin-2-yl derivative : The methyl group at position 5 may stabilize the ring via hyperconjugation, while the amine at position 2 offers a distinct site for modification .

Biological Activity

1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H8ClFNC_7H_8ClFN and a molecular weight of approximately 165.6 g/mol. Its structure includes a pyridine ring with chlorine and fluorine substitutions, which contribute to its chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to bind selectively to various enzymes and receptors. This binding alters the activity of these biological targets, leading to therapeutic effects. Notably, this compound exhibits potential as an enzyme inhibitor and receptor modulator , which are critical roles in drug discovery aimed at treating diseases such as cancer and infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of halogens enhances lipophilicity, which is a key factor in pharmacokinetics and overall bioactivity. The following table summarizes the SAR findings related to this compound:

Compound NameKey Structural FeaturesBiological Activity
This compoundChlorine at position 5; fluorine at position 6Strong antimicrobial activity
5-Bromo-6-fluoropyridin-3-yl)methanamineBromine instead of chlorineAltered reactivity; varied effects
3,5-Dichloro-2,6-difluoropyridineMore halogen substitutionsIncreased potency against pathogens

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that it induces apoptosis in MCF-7 breast cancer cells through caspase activation, demonstrating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another case study focused on evaluating the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it has a lower minimum inhibitory concentration (MIC) compared to other known antibiotics, suggesting its potential in overcoming antibiotic resistance.

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